5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one
Description
5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a methoxy group at position 5 and methyl groups at positions 2 and 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. This compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the methoxy group and lipophilicity from the methyl substituents.
Properties
CAS No. |
53135-26-5 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-methoxy-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(11-3)7(10)9(5)2/h4H,1-3H3 |
InChI Key |
JCCKJUVLFVSEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylpyrimidine with methoxy reagents in the presence of a catalyst. The reaction conditions often include:
- Temperature: 80-120°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications and Molecular Properties
The table below compares the target compound with five analogs, highlighting structural differences and their implications:
Key Observations:
- Lipophilicity : Methylthio (-SCH3) and trifluoromethyl (-CF3) groups enhance lipophilicity, which may improve membrane permeability in biological systems .
- Hazards : The methylthio analog (C6H8N2O2S) exhibits multiple hazard classifications (e.g., H302 for oral toxicity), whereas the target compound’s safety profile remains undefined .
Biological Activity
5-Methoxy-2,3-dimethylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a pyrimidine ring with methoxy and dimethyl substitutions. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. For example, a study detailed the synthesis of various pyrimidine derivatives through reactions involving uracil and dimethylpyrimidinones .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study evaluating a series of synthesized pyrimidine derivatives showed moderate to high antibacterial activity against various strains such as Escherichia coli and Enterobacter cloacae. The compounds were tested using the well diffusion method, with some showing potent activity at concentrations as low as 100 µg/ml .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Concentration (µg/ml) | Activity Level |
|---|---|---|---|
| 1 | E. coli | 100 | Moderate |
| 2 | Enterobacter cloacae | 100 | High |
| 3 | Staphylococcus aureus | 100 | Low |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition at micromolar concentrations. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhanced cytotoxic effects .
Table 2: Cytotoxic Activity Against MDA-MB-231 Cell Line
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| A | 27.6 | Strongest activity |
| B | 29.3 | Enhanced by electron-withdrawing group |
| C | >50 | Minimal activity |
The mechanism by which this compound exerts its biological effects may involve interference with nucleic acid synthesis or modulation of metabolic pathways in microbial cells. The presence of the pyrimidine ring suggests potential interactions with DNA and RNA synthesis pathways, which are critical for cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Antibacterial Evaluation : A series of derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications to the pyrimidine structure significantly influenced antibacterial potency.
- Cytotoxicity in Cancer Research : A focused study on breast cancer cell lines demonstrated that specific substitutions on the pyrimidine ring could lead to enhanced cytotoxic effects, suggesting a promising avenue for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
